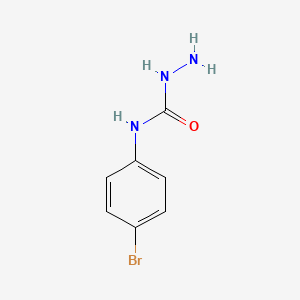

3-Amino-1-(4-bromophenyl)urea

Beschreibung

Significance of Urea (B33335) Functionality in Bioactive Compounds

The importance of the urea functional group in bioactive compounds is primarily attributed to its unique hydrogen bonding capabilities. nih.govnih.gov The urea moiety can act as both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (through its carbonyl oxygen). nih.govwikipedia.org This dual nature allows it to form strong, stable, and specific interactions with biological targets such as proteins, enzymes, and receptors, which is a critical factor in determining a drug's potency and selectivity. nih.govnih.gov These interactions are fundamental to molecular recognition and the stabilization of drug-receptor complexes. nih.gov Furthermore, the incorporation of a urea group can modulate key physicochemical properties of a molecule, such as solubility and permeability, which are crucial for its drug-like characteristics. nih.govresearchgate.net

Historical Context of Urea Derivatives in Drug Discovery

The journey of urea in science began with Friedrich Wöhler's synthesis in 1828, an event that is widely considered the dawn of modern organic chemistry. nih.govnih.gov This discovery dismantled the prevailing theory of vitalism by demonstrating that an organic compound could be synthesized from inorganic materials. nih.gov In the realm of medicinal chemistry, a significant early milestone was the development of suramin (B1662206) by scientists at Bayer. nih.govnih.gov In an effort to create colorless alternatives to trypan dye-based drugs, researchers replaced azo linkers with urea and amide groups. nih.gov This led to the discovery of suramin, a potent antitrypanosomal agent that was introduced to clinics a century ago and later investigated for its anticancer properties. nih.govnih.gov Over the decades, the synthetic versatility of urea and the growing understanding of its role in molecular interactions have cemented its status as a key scaffold in the development of drugs for a multitude of diseases. nih.govnih.gov

Classification and Broad Spectrum of Biological Activities of Urea Derivatives

Urea-based compounds are a diverse class, exhibiting a wide array of biological activities. nih.govnih.govresearchgate.net Their versatility has led to their development as anticancer, antimicrobial, antiviral, anticonvulsant, and antidiabetic agents. nih.govresearchgate.net The specific activity is largely determined by the nature of the substituents attached to the urea nitrogen atoms.

Urea derivatives are prominent as inhibitors of various enzyme classes, a property central to their therapeutic effects. ontosight.aiontosight.ai The urea scaffold often serves as a key pharmacophore that binds within the active site of an enzyme. nih.gov

Kinase Inhibitors : A significant number of urea derivatives, particularly diarylureas, function as potent kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Compounds like sorafenib (B1663141) and lenvatinib (B1674733) target protein kinases such as Raf kinase and vascular endothelial growth factor receptor 2 (VEGFR2). nih.govnih.govoup.com The urea moiety in these drugs typically forms critical hydrogen bonds with amino acid residues in the enzyme's hinge region. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibitors : FAAH is an enzyme that degrades endocannabinoids. rsc.org Its inhibition is a therapeutic strategy for managing pain and inflammation. Uracil urea derivatives have been developed as highly potent and selective FAAH inhibitors, where the urea carbonyl group interacts with the enzyme's catalytic serine residue. nih.govrsc.org

Other Enzyme Targets : Urea derivatives have been shown to inhibit a range of other enzymes. They are effective against urease, an enzyme implicated in infections by Helicobacter pylori, and α-chymotrypsin. researchgate.net Additionally, certain urea-based molecules were designed as inhibitors of HIV-1 protease, where the urea carbonyl group participates in water-mediated hydrogen bonding within the enzyme's active site. nih.gov

| Enzyme Target | Example Urea Derivative | Biological Significance | Reference |

| Kinases (e.g., Raf, VEGFR2) | Sorafenib, Lenvatinib | Anticancer therapy | nih.govnih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Uracil urea derivatives | Management of inflammation and pain | nih.govrsc.org |

| Urease | N-4-nitrophenyl-N'-4'-nitrophenylurea | Treatment of H. pylori infections | researchgate.net |

| HIV-1 Protease | (R)-hydroxyl-containing ureas | Antiviral (HIV) therapy | nih.gov |

| Myeloperoxidase (MPO) | 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea | Treatment of inflammatory diseases | nih.gov |

The ability of urea derivatives to interact with cellular receptors allows them to modulate signaling pathways involved in various physiological and pathological processes. Current time information in Bordeaux, FR.

Dopamine (B1211576) Receptors : Certain heterocyclic urea derivatives have been found to bind selectively to the dopamine D3 receptor. google.com Given the role of dopamine receptors in the central nervous system, these compounds are investigated for the treatment of psychotic conditions, with the aim of achieving therapeutic benefits with fewer side effects than traditional neuroleptics that target D2 receptors. google.com

Cannabinoid Receptors : N,N'-diaryl urea analogs have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1). orientjchem.org These compounds can fine-tune the receptor's activity, which is involved in processes like pain, appetite, and mood, offering a nuanced approach to therapeutic intervention. orientjchem.org

Other Receptors : The urea scaffold has been incorporated into ligands for various other receptors, including N-formyl peptide receptors (FPRs), which play a role in the inflammatory response. google.com

The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority, and urea derivatives have emerged as a promising class of compounds. nih.gov They have demonstrated activity against a spectrum of microbes, including bacteria and fungi. researchgate.netnih.gov

The mechanism of action can vary, with some derivatives targeting essential bacterial enzymes or disrupting cell wall integrity. researchgate.net For example, studies have shown that aryl urea derivatives exhibit notable activity against multidrug-resistant Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli. nih.gov Adamantyl urea derivatives have also shown potent growth inhibition against Acinetobacter baumannii. nih.gov The antimicrobial potential often depends on the specific substituents on the urea core. nih.govnih.govscispace.com

| Compound Class | Target Organism | Observed Activity | Reference |

| Aryl Ureas | Klebsiella pneumoniae (carbapenemase-producing) | MIC value of 50 µM | nih.gov |

| Aryl Ureas | Escherichia coli (multidrug-resistant) | MIC value of 36 µM | nih.gov |

| Adamantyl Urea Derivative | Acinetobacter baumannii | 94.5% growth inhibition | nih.gov |

| Bis(azolyl) Ureas | Bacillus subtilis | Prominent antibacterial activity | scispace.com |

| Bis(azolyl) Ureas | Aspergillus niger | Good antifungal activity | scispace.com |

The application of urea derivatives as anticancer agents is one of the most extensively researched areas in medicinal chemistry. researchgate.netnih.govresearchgate.net Their antitumor activity stems from multiple mechanisms, most notably the inhibition of protein kinases that drive tumor growth and proliferation, as discussed previously. nih.govresearchgate.net

Beyond kinase inhibition, urea derivatives can exert cytotoxic effects through other pathways. Some N-phenyl-N'-(2-chloroethyl)ureas and benzoylureas act as tubulin ligands, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis. researchgate.net The introduction of a urea moiety into other cytotoxic agents, such as tirapazamine, has been shown to significantly enhance their potency against tumor cells, particularly under hypoxic conditions. oup.com Furthermore, thiourea (B124793) derivatives of the natural product salinomycin (B1681400) have demonstrated potent pro-apoptotic and cytotoxic activity against malignant colon cancer cells. nih.gov The diversity of these mechanisms underscores the adaptability of the urea scaffold in designing novel and effective anticancer drugs. researchgate.netnih.gov

Anti-inflammatory Properties

A growing body of research highlights the potential of urea derivatives as effective anti-inflammatory agents. These compounds can modulate inflammatory pathways through various mechanisms. A study on a family of aryl urea compounds identified a derivative, CKT0103, which demonstrated potent anti-inflammatory effects in an endotoxin-induced airway epithelial cell injury model. plos.org This compound was found to inhibit the secretion of inflammatory cytokines by down-regulating Toll-like receptor 4 (TLR4) and up-regulating IκBα, a key inhibitor of the pro-inflammatory NF-κB pathway. plos.org

Other research has focused on synthesizing novel urea derivatives and evaluating their ability to inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, a series of 3,4-dihydropyrimidin-2(1H)-one urea derivatives were synthesized, with some compounds showing significant inhibitory activity against both TNF-α and IL-6. nih.gov Specifically, compounds 12 and 17 from this series exhibited promising anti-inflammatory profiles. nih.gov Similarly, 1,3-bis(p-hydroxyphenyl)urea, a modified p-aminophenol compound, has been shown to suppress inflammation in animal models, with its activity being comparable to the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) at certain doses. f1000research.com This effect is potentially mediated through the inhibition of cyclooxygenase (COX) enzymes and TNF-α. f1000research.com Further studies have explored pyrazolyl urea derivatives and di-substituted urea derivatives bearing a diaryl-1,2,4-triazole moiety, with several compounds showing promising in vivo anti-inflammatory activity. cu.edu.egresearchgate.net

Table 1: Anti-inflammatory Activity of Selected Urea Derivatives

| Compound/Derivative Class | Mechanism of Action/Target | Observed Effect | Reference |

|---|---|---|---|

| Aryl Ureas (e.g., CKT0103) | TLR4/NF-κB pathway modulation | Inhibited cytokine secretion in airway epithelial cells. | plos.org |

| 3,4-dihydropyrimidin-2(1H)-one urea derivatives | Inhibition of TNF-α and IL-6 | Compounds 12 & 17 showed 62-68% TNF-α and 86-92% IL-6 inhibition at 10 μM. | nih.gov |

| 1,3-bis(p-hydroxyphenyl)urea | COX-1 and TNF-α binding | Suppressed carrageenan-induced paw edema in mice; activity at 50-200 mg/kg BW was comparable to diclofenac. | f1000research.com |

| Pyrazolyl urea derivatives | Not specified | Showed promising in vivo anti-inflammatory activity. | researchgate.net |

Plant Growth Regulation and Herbicidal Activity

Urea derivatives are widely utilized in agriculture as both plant growth regulators and herbicides. nih.govresearchgate.netresearchgate.net Certain synthetic urea compounds act as cytokinins, which are plant hormones that promote cell division and differentiation. nih.gov Phenylurea compounds like thidiazuron (B128349) (TDZ) and forchlorfenuron (B1673536) (CPPU) are well-known for their potent cytokinin-like activity, often exceeding that of natural adenine-based cytokinins, and are extensively used in plant tissue culture to induce morphogenesis. nih.govcoopbrebeuf.comebay.co.uk Thidiazuron, originally developed as a cotton defoliant, has proven to be highly effective in promoting shoot formation in various plant species. coopbrebeuf.comebay.co.uk

Conversely, many urea derivatives have been designed to inhibit plant growth and act as herbicides. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have been conducted to design highly active herbicidal compounds. For example, a three-dimensional quantitative structure-activity relationship (3D-QSAR) study on N-nitro urea derivatives identified key structural features for herbicidal activity against specific weed species. jlu.edu.cn The study found that the size and electronic properties of substituents on the phenyl ring significantly influence the compound's effectiveness. jlu.edu.cn Other research has led to the synthesis of novel urea derivatives that exhibit remarkable inhibitory effects on the root and hypocotyl growth of plants like Arabidopsis and rice. researchgate.netresearchgate.net For instance, N-substituted-N′-(2-thiazolyl)ureas have demonstrated considerable selective herbicidal activity, with some derivatives being more active than the commercial herbicide diuron. proquest.comchemicaljournal.in

Table 2: Herbicidal and Plant Growth Regulatory Activity of Urea Derivatives

| Compound/Derivative Class | Activity Type | Target/Effect | Reference |

|---|---|---|---|

| Thidiazuron (TDZ) | Plant Growth Regulator (Cytokinin-like) | Promotes shoot proliferation in tissue culture. | coopbrebeuf.comebay.co.uk |

| Forchlorfenuron (CPPU) | Plant Growth Regulator (Cytokinin-like) | Used in in vitro plant morphogenesis. | nih.gov |

| N-nitro urea derivatives | Herbicidal | Inhibits growth of weeds like A. retroflexus L. | jlu.edu.cn |

| N-substituted-N′-(2-thiazolyl)ureas | Herbicidal (Selective) | Showed high activity against wheat seedlings compared to cucumber. | proquest.comchemicaljournal.in |

| 1-phenethyl-3-(3-(trifluoromethyl) phenyl) urea (Y9k) | Plant Growth Inhibitor / Herbicidal | Inhibited root growth of Arabidopsis and germination of Bidens. | researchgate.net |

Rationale for Investigating 3-Amino-1-(4-bromophenyl)urea

The investigation of specific urea derivatives like this compound is driven by the unique combination of its structural components: the bromophenyl moiety and the terminal amino group on the urea backbone. These features are known to contribute significantly to the biological profiles of various molecules.

Structural Peculiarities of the Bromophenyl Moiety

The presence of a halogen atom, such as bromine, on a phenyl ring is a common strategy in drug design to modulate a compound's physicochemical and biological properties. The 4-bromophenyl group, in particular, has several structural peculiarities that make it a valuable component in bioactive compounds.

Lipophilicity and Bioavailability : The bromine atom enhances the lipophilicity of a molecule. This can improve its ability to cross cell membranes, potentially leading to better absorption and cellular uptake.

Receptor Interactions : The bromophenyl group is a common feature in bioactive molecules that can participate in crucial binding interactions, such as π-π stacking, within receptor pockets. For example, pyridazinone derivatives containing a bromophenyl group leverage this for enhanced affinity to their target receptors.

Metabolic Stability : Halogenation can influence a compound's metabolic fate, sometimes blocking sites susceptible to metabolic degradation and thereby increasing the compound's half-life.

Modulation of Biological Activity : The presence and position of the bromine atom can significantly influence a compound's biological activity. Bromophenols derived from marine algae exhibit a wide range of bioactivities, including antioxidant, antimicrobial, and anti-inflammatory effects. researchgate.net In cancer research, the bromophenyl group has been noted for its ability to modulate signaling pathways involved in cell proliferation and survival. Studies on thiazole (B1198619) derivatives have shown that incorporating a 4-bromophenyl group can result in potent anticancer activity. acs.org

Importance of the Amino Group in Urea Derivatives

The amino group (-NH2) is a fundamental functional group that imparts specific properties to a molecule and is crucial for its biological activity. In the context of urea derivatives, a terminal amino group, as seen in this compound, adds another layer of chemical reactivity and potential for biological interactions.

Hydrogen Bonding : The amino group, like the urea moiety itself, is an excellent hydrogen bond donor and acceptor. This property is critical for the interaction of a drug molecule with its biological target, contributing to binding affinity and specificity. mdpi.com The urea group's ability to form these hydrogen bonds is central to the mechanism of action for many urea-based drugs. mdpi.com

Site for Further Functionalization : The primary amino group serves as a reactive handle for synthetic modification. It allows for the straightforward synthesis of a diverse library of new derivatives, enabling the fine-tuning of biological activity through the introduction of various substituents.

Role in Metabolism : Amino groups are involved in numerous metabolic pathways, and their presence can influence how a compound is processed in the body. For example, amino acids and their derivatives are central to the urea cycle, which is responsible for detoxifying ammonia. amerigoscientific.com

The combination of the electron-withdrawing and lipophilic bromophenyl group with the hydrogen-bonding and hydrophilic amino group in the this compound structure creates a molecule with a unique physicochemical profile, warranting investigation for a range of potential biological activities.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-amino-3-(4-bromophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRZHEPROLFSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of 3 Amino 1 4 Bromophenyl Urea

Synthetic Methodologies for Urea (B33335) Derivatives

The urea functional group is a cornerstone in a multitude of chemical, pharmaceutical, and agrochemical compounds. rsc.org Consequently, a variety of synthetic strategies have been developed to construct this moiety. nih.gov These methods range from classical reactions involving hazardous reagents to more modern, environmentally benign approaches. nih.gov

The reaction between an amine and an isocyanate is a fundamental and widely utilized method for the synthesis of urea derivatives. nih.gov This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group, resulting in the formation of a urea linkage. nih.gov This approach is highly efficient for creating both symmetrical and unsymmetrical ureas. nih.gov

In a typical procedure for unsymmetrical diaryl ureas, a solution of a substituted aryl isocyanate is added to a solution containing a different aryl amine. asianpubs.org The reaction is often carried out in a suitable solvent like acetone (B3395972) at room temperature or slightly below. asianpubs.org The progress of the reaction can be monitored using techniques such as Thin-Layer Chromatography (TLC). asianpubs.org Upon completion, the product often precipitates out of the solution and can be isolated by simple filtration. asianpubs.org

This methodology is a convenient way to generate libraries of urea derivatives for research and drug discovery. nih.gov

Table 1: Examples of Diaryl Urea Derivatives Synthesized via Amine-Isocyanate Addition Data sourced from Usharani et al., 2011. asianpubs.org

| Amine Reactant | Isocyanate Reactant | Resulting Diaryl Urea Product |

| Pyridyl Amide | 4-Bromophenyl isocyanate | 4-[4-[[[4-Bromophenyl]amino]carbonyl]amino]-phenoxy]-N-methylpyridine-2-carboxamide |

| Pyridyl Amide | 3-(Trifluoromethyl)phenyl isocyanate | 4-[4-[[[3-(Trifluoromethyl)phenyl]amino]carbonyl]-amino]phenoxy]-N-methylpyridine-2-carboxamide |

| Pyridyl Amide | 4-Nitrophenyl isocyanate | 4-[4-[[[4-Nitrophenyl]amino]carbonyl]amino]-phenoxy]-N-methylpyridine-2-carboxamide |

An alternative and often safer method for synthesizing N-substituted ureas is the nucleophilic addition of amines to an isocyanate salt, such as potassium isocyanate. rsc.orgrsc.org This approach avoids the direct handling of potentially hazardous isocyanate intermediates. rsc.org The reaction is typically performed in water, sometimes with an acid to activate the cyanate, making it a mild, efficient, and environmentally friendly process. rsc.orgresearchgate.net

This method has proven suitable for a wide variety of amines, including aromatic, aliphatic, and heterocyclic amines, as well as amino acids, producing the corresponding ureas in good to excellent yields. rsc.orgrsc.org A key advantage is the simplified work-up, where products can often be isolated by filtration or simple extraction, avoiding the need for silica (B1680970) gel chromatography. rsc.orgrsc.org The reaction's suitability for gram-scale synthesis highlights its potential for industrial applications. rsc.org

Table 2: Synthesis of N-Substituted Ureas using Potassium Isocyanate in Water Data sourced from Tiwari et al., 2018. rsc.org

| Amine | Reaction Conditions | Product | Yield |

| Aniline | KNCO, HCl, Water, 25°C | N-Phenylurea | Good |

| Benzylamine | KNCO, HCl, Water, 25°C | N-Benzylurea | Excellent |

| Various amines | KNCO, Water | Mono-, di-, and cyclic-ureas | Good to Excellent |

More complex urea derivatives are often accessed through multi-step synthesis strategies, which can include one-pot, sequential reactions. beilstein-journals.orgnih.gov These methods enhance efficiency by avoiding the isolation and purification of intermediates. nih.gov A common multi-step approach involves the in situ generation of an isocyanate, which is then immediately reacted with an amine to form the final urea product. nih.govorganic-chemistry.org

One such strategy is the Staudinger–aza-Wittig reaction, where an azide (B81097) is converted into an isocyanate using carbon dioxide (CO₂). beilstein-journals.orgnih.gov This method is advantageous as it replaces the highly toxic phosgene (B1210022) with CO₂, which is non-toxic and abundant. beilstein-journals.orgnih.gov The reaction proceeds through an iminophosphorane intermediate that reacts with CO₂ to yield the isocyanate. beilstein-journals.orgnih.gov This isocyanate can then be trapped by an amine in the same reaction vessel to afford the desired urea derivative. beilstein-journals.org This entire sequence, from an alkyl halide to the final urea, can be performed as a one-pot, two-step process. beilstein-journals.orgnih.gov

Another one-pot, two-step method involves generating acyl isocyanates from primary amides using oxalyl chloride. organic-chemistry.org These reactive intermediates can then be treated with a wide range of nucleophiles, including amines, to produce acyl ureas and related compounds in high yields. organic-chemistry.org

Specific Synthesis of 3-Amino-1-(4-bromophenyl)urea and Related Compounds

The synthesis of this compound involves the formation of a urea linkage between a 4-bromophenyl group and an amino group. A direct and efficient route to this class of compounds is the reaction of a substituted phenyl isocyanate with hydrazine (B178648).

Specifically for this compound, the synthesis would involve the reaction of 4-bromophenyl isocyanate with hydrazine (H₂N-NH₂). In this reaction, one of the amino groups of the hydrazine molecule acts as a nucleophile, attacking the carbonyl carbon of the isocyanate. This forms the unsymmetrical urea structure where one nitrogen is attached to the 4-bromophenyl ring and the other nitrogen retains a free amino group (-NH₂). This synthetic strategy is analogous to the preparation of similar compounds like 3-amino-1-(4-methoxyphenyl)urea (B1337483) from 4-methoxyphenyl (B3050149) isocyanate and hydrazine.

The key precursor for the synthesis described in section 2.2.1 is 4-bromophenyl isocyanate. This intermediate is typically prepared from the corresponding primary amine, 4-bromoaniline (B143363). asianpubs.org

The classical industrial method for converting an amine to an isocyanate involves the use of phosgene (COCl₂). nih.gov However, due to the extreme toxicity of phosgene gas, safer alternatives are commonly used in laboratory settings. nih.gov Triphosgene (B27547), a solid phosgene equivalent, is a frequently used substitute. nih.govasianpubs.org

The preparation involves reacting 4-bromoaniline with triphosgene in a suitable solvent such as dichloromethane. asianpubs.org The reaction is carefully controlled, and its completion can be monitored by infrared (IR) spectroscopy, looking for the appearance of the strong isocyanate peak (around 2250-2275 cm⁻¹) and the disappearance of the primary amine peaks. asianpubs.org Once the formation of 4-bromophenyl isocyanate is complete, the crude product can be concentrated and used directly in the subsequent reaction with hydrazine to produce this compound. asianpubs.org

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The chemical scaffold of this compound serves as a versatile starting point for the generation of compound libraries aimed at exploring structure-activity relationships (SAR). Derivatization strategies are systematically employed to modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, to optimize its interaction with biological targets. nih.gov These strategies typically focus on three key regions of the molecule: the bromophenyl ring, the urea backbone, and the terminal amino group.

Electron-Withdrawing Groups: Introducing groups like nitro (-NO₂) or trifluoromethyl (-CF₃) can decrease the electron density of the phenyl ring, potentially altering pKa values and hydrogen bond donor/acceptor properties.

Electron-Donating Groups: Adding groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increases the ring's electron density, which can impact lipophilicity and metabolic stability.

Halogen Substitution: Replacing the bromine with other halogens like chlorine or fluorine allows for fine-tuning of lipophilicity and can introduce specific halogen bonding interactions with a target protein.

These substitutions provide a systematic way to probe the electronic and steric requirements of the binding pocket of a biological target.

The urea moiety is a critical structural element, primarily due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov Modifications to this backbone are explored to understand its role in molecular recognition and to improve properties like metabolic stability. Bioisosteric replacement is a common approach where the urea group is substituted with other functional groups that mimic its size, shape, and electronic properties. nih.gov Examples of such modifications include:

Thiourea (B124793): Replacing the carbonyl oxygen with sulfur (C=S) alters the hydrogen bonding geometry and electronic character.

Squaramide: This four-membered ring is a less common but effective urea bioisostere. nih.gov

Cyanoguanidine: This group can also serve as a replacement for the urea moiety in designing anion receptors. nih.gov

These changes can lead to altered binding modes and improved pharmacokinetic profiles by, for example, reducing susceptibility to hydrolysis.

A highly effective derivatization strategy involves replacing the terminal amino group or appending substituents with various heterocyclic rings. Heterocycles are prevalent in biologically active molecules and can introduce diverse functionalities, improve solubility, and provide additional points of interaction with a target. ekb.eg This approach can create novel chemical entities with significantly different biological profiles.

For example, a derivative of 3-(4-bromophenyl)urea has been synthesized where the other nitrogen of the urea is linked to an aminopyridine group via a methylene (B1212753) bridge, creating 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea. nih.gov This modification introduces a basic nitrogen atom and a rigid aromatic system, which can engage in different types of interactions compared to a simple amino group. Other complex heterocyclic systems, such as porphyrins, have also been appended to urea derivatives to explore novel properties and activities. scielo.br The synthesis of pyrimidine (B1678525) derivatives from urea-containing precursors further highlights the utility of the urea scaffold in generating heterocyclic compounds. ekb.eg

Purification and Characterization Techniques

Following synthesis and derivatization, rigorous purification and characterization are essential to confirm the identity, purity, and structure of the newly formed compounds. A combination of chromatographic and spectroscopic methods is typically employed. nih.gov

Spectroscopic techniques provide detailed information about the molecular structure of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For urea derivatives, characteristic absorption bands include N-H stretching vibrations, typically observed in the range of 3200-3400 cm⁻¹, and a strong C=O (carbonyl) stretching vibration around 1640-1710 cm⁻¹. asianpubs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity of atoms. nih.gov In ¹H NMR spectra, protons on the aromatic ring typically appear as doublets in the δ 7.2-7.8 ppm region, while the N-H protons of the urea and amino groups produce signals that can vary in chemical shift. asianpubs.org In ¹³C NMR, the carbonyl carbon of the urea group gives a characteristic signal in the downfield region (e.g., ~154 ppm), while the carbons of the bromophenyl ring appear at distinct chemical shifts. asianpubs.orgresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the proposed structure. Techniques like Electrospray Ionization (ESI-MS) can provide a molecular ion peak ([M+H]⁺ or [M-H]⁻) that confirms the molecular formula. asianpubs.orgresearchgate.net

The following table summarizes typical spectroscopic data for compounds structurally related to this compound.

| Compound Name | Technique | Observed Signals/Peaks |

| 4-[4-[[[4-Bromophenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide | IR (KBr, cm⁻¹) | 3391, 3256 (N-H), 1677, 1654 (C=O) asianpubs.org |

| 4-[4-[[[4-Bromophenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide | ¹H NMR (DMSO-d₆) | Aromatic protons and NH protons observed. asianpubs.org |

| 3-(Adamantan-1-yl)-1-(4-bromophenyl)urea | ¹³C NMR (CDCl₃) | δ 154.17 (C=O), 112.37, 119.68, 131.78, 140.51 (Aromatic-C) researchgate.net |

| 3-(Adamantan-1-yl)-1-(4-bromophenyl)urea | ESI-MS (m/z) | 349.2 [M+2H], 347.2 [M-H] researchgate.net |

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a pure sample. nih.gov The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. nih.govresearchgate.net

Biological Activities and Pharmacological Investigations of 3 Amino 1 4 Bromophenyl Urea

Assays and Models for Biological Evaluation

The biological profile of 3-Amino-1-(4-bromophenyl)urea and its derivatives has been explored through a variety of assays and models to determine their potential therapeutic applications. These investigations span across in vitro and in vivo studies, revealing a range of activities from enzyme inhibition to antimicrobial effects.

Derivatives of urea (B33335) have been investigated for their cytotoxic effects against various cancer cell lines. For instance, certain 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have demonstrated significant antiproliferative activity against breast cancer cell lines, including triple-negative breast cancer (TNBC) cells. researchgate.net Mechanistic studies suggest that these compounds can induce apoptosis and inhibit critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway. researchgate.netnih.gov The cytotoxic potential of urea-based compounds is often evaluated using standard assays like the MTT or SRB assays to determine the concentration required to inhibit cell growth by 50% (IC50).

Table 1: Cytotoxicity of Selected Urea Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Derivative A | MCF-7 (Breast) | < 5 |

| Derivative B | MDA-MB-231 (Breast) | < 5 |

| Derivative C | PC-3 (Prostate) | < 5 |

| Derivative D | A549 (Lung) | < 5 |

Note: This table is a representative example based on findings for urea derivatives and may not represent this compound itself.

The inhibitory potential of this compound and related compounds has been assessed against several enzymes implicated in various diseases.

Urease: Urea derivatives are recognized as a class of urease inhibitors. nih.gov Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a therapeutic strategy for related gastrointestinal disorders. nih.govresearchgate.net The inhibitory mechanism often involves the interaction of the urea moiety with the nickel ions in the enzyme's active site. researchgate.net

DNA Gyrase: DNA gyrase is an essential bacterial enzyme and a well-established target for antibacterial agents. nih.gov Certain N'-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, which share structural similarities with the subject compound, have shown potent inhibitory activity against S. aureus and B. subtilis DNA gyrase. figshare.com

Myeloperoxidase (MPO): A derivative, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, has been identified as a potent and irreversible inhibitor of myeloperoxidase (MPO). nih.gov MPO is an enzyme involved in oxidative stress and inflammation, particularly in cardiovascular diseases. nih.gov

Table 2: Enzyme Inhibition Data for this compound Derivatives

| Enzyme | Test Organism/Source | Inhibitor | IC50 (µg/mL) |

| S. aureus DNA gyrase | Staphylococcus aureus | Derivative 3j | 0.13 |

| S. aureus DNA gyrase | Staphylococcus aureus | Derivative 3k | 0.15 |

| B. subtilis DNA gyrase | Bacillus subtilis | Derivative 3k | 0.25 |

| B. subtilis DNA gyrase | Bacillus subtilis | Derivative 3p | 0.50 |

Data adapted from studies on N'-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives. figshare.com

The antimicrobial properties of urea derivatives have been a subject of considerable research.

Antibacterial Activity: Various urea derivatives have been screened for their activity against a panel of bacterial strains. nih.gov For example, some have shown moderate to excellent growth inhibition against Acinetobacter baumannii, a challenging multidrug-resistant pathogen. nih.gov The antibacterial mechanism of some derivatives is linked to the inhibition of essential enzymes like DNA gyrase. figshare.com

Antifungal Activity: The antifungal potential of urea-containing compounds has also been explored. scielo.br For instance, certain aminoporphyrins bearing urea derivative substituents have demonstrated activity against fungal species like Candida albicans and Aspergillus oryzae. scielo.br

Antiviral Activity: The urea scaffold is present in some antiviral agents, including HIV protease inhibitors. nih.govresearchgate.net Research into cyclic urea analogues has been conducted to enhance antiviral potency against HIV. nih.gov

Table 3: Antimicrobial Activity of Selected Urea Derivatives

| Compound Type | Microbial Strain | Activity |

| Adamantyl urea adduct | Acinetobacter baumannii | 94.5% growth inhibition |

| Aminoporphyrin with urea substituent | Staphylococcus aureus | Significant inhibition |

| Aminoporphyrin with urea substituent | Candida albicans | Significant inhibition |

Note: This table provides examples of the antimicrobial potential of the broader class of urea derivatives.

While specific receptor-ligand binding studies for this compound are not extensively detailed in the provided context, the broader class of urea-based compounds has been investigated for their interaction with various receptors. For instance, some urea derivatives have been developed as inhibitors of chemokine receptors like CXCR2, which are involved in inflammation and cancer. nih.gov The interaction of these molecules with their target receptors is often elucidated through techniques such as X-ray crystallography and molecular docking studies to understand the binding modes and structure-activity relationships.

The therapeutic potential of compounds identified through in vitro screening is often further evaluated in animal models. A notable example is the in vivo assessment of the MPO inhibitor, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, in a mouse model of peritonitis. nih.gov This study demonstrated that the compound could inhibit MPO activity in vivo, highlighting its potential for treating inflammatory conditions. nih.gov Such in vivo models are crucial for understanding the pharmacokinetics and efficacy of a compound in a whole-organism system.

In Vitro Studies

Specific Pharmacological Targets and Mechanisms of Action

The diverse biological activities of this compound and its analogs can be attributed to their interactions with specific molecular targets. These interactions are governed by the compound's structural features, including the phenylurea backbone and the bromine substituent, which influence its electronic and steric properties.

Myeloperoxidase (MPO) Inhibition

While direct studies on this compound are limited, research on a closely related compound, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, has demonstrated potent, irreversible inhibition of myeloperoxidase (MPO). MPO is a key enzyme in the inflammatory response, and its inhibition is a therapeutic target for various inflammatory diseases. The aminopyridine derivative of 3-(4-bromophenyl)urea has been shown to be a mechanism-based inhibitor of MPO, indicating a covalent modification of the enzyme. This inhibitory activity was observed in human plasma and was effective in blocking MPO-dependent vasomotor dysfunction in ex vivo models.

The study of this related compound suggests that the 4-bromophenylurea moiety may be a critical pharmacophore for MPO inhibition. The mechanism is believed to involve the enzymatic turnover of the inhibitor to a reactive species that then irreversibly inactivates the enzyme.

DNA Gyrase Inhibition

DNA gyrase is a crucial bacterial enzyme and a well-established target for antibiotics. While there is no direct evidence of this compound inhibiting DNA gyrase, the broader class of phenylurea derivatives has been explored for this activity. For instance, N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have been synthesized and shown to be potent inhibitors of DNA gyrase.

These findings suggest that the 4-bromophenyl group can be a key component in the design of DNA gyrase inhibitors. The potential mechanism of action for such compounds involves binding to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity. Molecular docking studies on related compounds have indicated that the bromophenyl moiety can form favorable interactions within the active site of the enzyme.

Modulation of Auxin Receptors (for related plant growth regulators)

Phenylurea derivatives are known to exhibit cytokinin-like activity and can act as plant growth regulators. They have been shown to inhibit cytokinin oxidase/dehydrogenase (CKO), an enzyme responsible for the degradation of cytokinins. This inhibition leads to an increase in the endogenous levels of cytokinins, which are plant hormones that promote cell division and growth.

The mechanism of action involves the phenylurea compound binding to the active site of CKO, preventing the natural cytokinin substrates from being degraded. Structural studies of CKO in complex with phenylurea inhibitors have revealed that the urea backbone forms hydrogen bonds with key amino acid residues in the active site. The phenyl group, which in the case of the subject compound is a bromophenyl group, contributes to the binding affinity through hydrophobic and stacking interactions.

Interaction with Biological Membranes

The interaction of urea-based compounds with biological membranes is a critical aspect of their biological activity. While specific studies on this compound are not available, research on urea and its derivatives provides insights into their potential membrane interactions. Urea is known to affect the physical properties of lipid bilayers, including their fluidity and permeability.

It is hypothesized that this compound, due to its amphipathic nature with a polar urea group and a nonpolar bromophenyl group, can partition into the lipid bilayer. This partitioning can disrupt the ordered packing of the lipid molecules, leading to an increase in membrane fluidity. Such interactions can have downstream effects on the function of membrane-embedded proteins and signaling pathways.

Electron Transfer Reactions

The electronic properties of this compound suggest its potential involvement in electron transfer reactions. The presence of the bromine atom, an electron-withdrawing group, on the phenyl ring can influence the redox potential of the molecule. While direct experimental data on the electron transfer properties of this specific compound are lacking, the broader class of brominated aromatic compounds is known to participate in such reactions.

Theoretical studies and experimental work on related compounds suggest that the bromophenyl moiety can facilitate electron transfer processes, which could be relevant to its biological activities, particularly in the context of enzyme inhibition where redox cycling may be involved.

Hydrogen Bonding Interactions with Biological Targets

The urea functional group in this compound is a potent hydrogen bond donor and acceptor. This characteristic is fundamental to its ability to interact with biological macromolecules such as proteins and nucleic acids. The two -NH groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Crystal structure analysis of the related compound N-(4-Bromophenyl)urea reveals that the urea moiety is involved in extensive intermolecular hydrogen bonding, forming a stable crystal lattice. In a biological context, these hydrogen bonding capabilities would allow this compound to form specific and stable interactions with the active sites of enzymes or the functional groups of other biological targets. These interactions are crucial for the molecular recognition and the exertion of its pharmacological effects.

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

QSAR models provide mathematical relationships that correlate physicochemical properties of compounds with their biological activity. wikipedia.org For instance, studies on aminophenyl benzamide derivatives have led to the development of 3D-QSAR models with excellent correlation coefficients (r² = 0.99) and predictive power (q² = 0.85). nih.gov Such models suggest that hydrophobic characteristics and the presence of hydrogen bond donating groups are critical for enhancing inhibitory activity, while electron-withdrawing groups can have a negative influence, depending on the specific target. nih.govresearchgate.net These principles are broadly applicable to the design and optimization of compounds within the phenylurea class.

| Parameter | Observation in Phenylurea Derivatives | Reference |

| Substituent Position | Para-substitution on the phenyl ring is strongly preferred over ortho- or meta-positions, which often leads to a loss of activity. | nih.gov |

| Substituent Size | Small alkyl or halo substituents at the para-position are tolerated, whereas bulky groups can lead to a loss of activity, suggesting size constraints in the target's binding pocket. | nih.gov |

| Electronic Effects | Electron-withdrawing groups at the para-position can be beneficial for activity, potentially by enhancing the hydrogen bond donor capability of the urea group. | nih.gov |

| Hydrophobicity | Lipophilicity is often a key driver for improved activity in related heterocyclic urea derivatives. | nih.gov |

Influence of Bromine Substitution on Electronic Properties and Biological Interaction

The presence of a bromine atom at the para-position (position 4) of the phenyl ring in this compound significantly influences its electronic properties and potential biological interactions. Halogens like bromine are electron-withdrawing groups due to their electronegativity, which can alter the electron density distribution across the entire molecule. nih.gov This electronic perturbation can affect how the molecule binds to its biological target.

In studies of phenylurea derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, substitution at the para-position with halogens, including bromine (IC₅₀ of 4.077 μM), resulted in potent activity comparable to that of chlorine (IC₅₀ of 5.687 μM) and fluorine (IC₅₀ of 5.475 μM). nih.gov This suggests that the electron-withdrawing nature of the halogen at this position is a key contributor to the compound's inhibitory effect. The modification of the phenyl ring with electron-withdrawing groups was found to be beneficial for the urea moiety's function as a hydrogen bond donor, which can strengthen its interaction with target proteins. nih.gov Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a receptor's binding site, potentially enhancing binding affinity and stability.

Role of the Amino Group in Bioactivity

The urea functional group is a cornerstone of many bioactive compounds, primarily due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov This dual capability allows it to form stable interactions and anchor ligands within the binding sites of target proteins. nih.gov In the structure of this compound, the urea moiety is critical for molecular recognition.

Impact of Substituents on Efficacy and Selectivity

The efficacy and selectivity of phenylurea derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. researchgate.net SAR studies consistently demonstrate a strong preference for substitution at the para-position of the phenyl ring. nih.gov Modifications at the ortho- or meta-positions frequently result in a complete loss of biological activity, indicating a spatially constrained binding pocket that only accommodates para-substituted ligands. nih.gov

Selectivity and Off-target Effects

Selectivity is a critical attribute of a therapeutic agent, defining its ability to interact with a specific target protein over others. nih.govresearchgate.net High selectivity minimizes the potential for off-target effects, where a compound binds to unintended proteins, potentially causing adverse reactions. icr.ac.uk Phenylurea derivatives have been investigated as inhibitors for various targets, and their selectivity profile is a key aspect of their development.

For example, a series of para-substituted phenylurea derivatives were identified as potent and selective inhibitors of IDO1. nih.gov These compounds showed no inhibitory activity against the related enzyme tryptophan 2,3-dioxygenase (TDO), demonstrating a high degree of selectivity. nih.gov However, the phenylurea scaffold is a common feature in inhibitors of certain enzyme families, such as kinases. Due to structural similarities within these families, achieving high selectivity can be challenging. frontiersin.org Therefore, comprehensive screening against related targets is essential to characterize the selectivity profile of any new phenylurea compound and to understand its potential for off-target activities. icr.ac.uknih.gov

Drug-likeness and Pharmacokinetic Considerations

Drug-likeness refers to a qualitative assessment of a compound's properties, such as solubility and membrane permeability, which influence its viability as a potential drug. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. While specific pharmacokinetic data for this compound are not available, analysis of its structural features and data from closely related phenylurea derivatives allow for an evaluation of its potential.

The phenylurea scaffold has been incorporated into compounds with favorable drug-like properties. For example, a potent IDO1 inhibitor from this class demonstrated a satisfactory pharmacokinetic profile in mice, featuring moderate plasma clearance (22.45 mL/min/kg), an acceptable half-life (11.2 h), and high oral bioavailability (87.4%). nih.gov This indicates that the phenylurea core is compatible with good ADME properties. The drug-likeness of this compound can be estimated by calculating its physicochemical properties in the context of established guidelines like Lipinski's Rule of Five.

| Property | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 230.07 g/mol | ≤ 500 | Yes |

| LogP (octanol-water partition coefficient) | ~1.5-2.0 (estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 3 (two from -NH₂ and one from -NH-) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (one from C=O and one from -NH₂ nitrogen) | ≤ 10 | Yes |

Based on these calculated parameters, this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs.

Computational Chemistry and Modeling Studies

Molecular Docking Investigations

No molecular docking studies specifically investigating 3-Amino-1-(4-bromophenyl)urea were found in the reviewed literature. Research in this area tends to focus on derivatives with more complex substitutions designed to target specific biological entities. For example, studies on other bromophenyl-containing urea (B33335) analogs have explored their binding to targets like the Epidermal Growth Factor Receptor (EGFR), but this data is not applicable to the simpler this compound.

There is no available data detailing the specific ligand-protein interactions or binding modes for this compound.

Without specific molecular docking studies, the key amino acid residues and binding sites for this compound have not been identified.

Density Functional Theory (DFT) Calculations

No DFT calculation studies were found specifically for this compound. DFT studies are powerful tools for understanding the electronic properties of molecules, but this analysis has not been published for this particular compound.

An electronic structure analysis for this compound is not available in the current body of scientific literature.

A Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound.

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been published.

Molecular Dynamics Simulations

Currently, there are no specific molecular dynamics simulation studies available in the public domain for this compound. This area of research remains to be explored to understand the dynamic behavior of this compound in various environments, such as in solution or interacting with biological macromolecules.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico tools are instrumental in predicting the pharmacokinetic properties of a molecule, offering early insights into its potential as a drug candidate. For this compound, several key ADME parameters have been computationally predicted. These predictions are based on the molecule's structure and provide a preliminary assessment of its drug-likeness.

Key predicted ADME properties for this compound are summarized in the table below.

| Property | Predicted Value | Significance in ADME |

| Topological Polar Surface Area (TPSA) | 70.64 Ų | TPSA is a good indicator of a drug's ability to permeate cell membranes. A value below 140 Ų is generally considered favorable for good oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 1.6487 | LogP is a measure of a molecule's lipophilicity. This value suggests a balanced solubility between lipids and water, which is important for absorption and distribution. |

| Hydrogen Bond Acceptors | 2 | The number of hydrogen bond acceptors influences a molecule's solubility and its ability to bind to biological targets. |

| Hydrogen Bond Donors | 3 | The number of hydrogen bond donors also affects solubility and binding characteristics. |

| Rotatable Bonds | 1 | A low number of rotatable bonds (generally ≤ 10) is associated with better oral bioavailability. |

These predicted values suggest that this compound possesses physicochemical properties that are generally favorable for a potential orally administered drug.

Conformational Analysis

The three-dimensional conformation of a molecule is crucial as it dictates how it interacts with biological targets. While specific conformational analysis studies for this compound are not extensively documented, insights can be drawn from the analysis of its core structural components and closely related analogs.

The conformation of urea derivatives is largely influenced by the delocalization of nonbonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov This gives the C-N bonds partial double bond character and restricts rotation, leading to a relatively planar urea moiety. nih.gov For N,N'-disubstituted ureas, a trans,trans conformation is generally preferred in both solution and the solid state. nih.gov

In a closely related compound, N-(4-bromophenyl)urea, X-ray crystallography has shown that the urea moiety and the benzene (B151609) ring are both essentially planar. nih.gov However, they are rotated with respect to each other, with a dihedral angle of 47.8°. nih.gov This rotation is a key conformational feature.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes

The traditional synthesis of unsymmetrical ureas often involves the use of hazardous reagents like phosgene (B1210022) or its equivalents, such as triphosgene (B27547). asianpubs.orgnih.gov These methods, while effective, pose safety and environmental concerns. A significant area for future research is the development of novel, safer, and more efficient synthetic pathways.

Future investigations should focus on:

Green Chemistry Approaches: Exploring catalytic methods that avoid toxic reagents. For instance, palladium-catalyzed oxidative carbonylation of amines and hydrazine (B178648) derivatives could offer a more environmentally benign route.

One-Pot Syntheses: Designing multi-component reactions where starting materials react in a single step to form the desired urea (B33335) product can improve efficiency and reduce waste. scielo.org.za An example could be a one-pot reaction involving an appropriate arylglyoxal, malononitrile, and hydrazine hydrate. scielo.org.za

Flow Chemistry: Utilizing continuous flow reactors could enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processes.

Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity

The core structure of 3-Amino-1-(4-bromophenyl)urea is a versatile scaffold for chemical modification. Structure-activity relationship (SAR) studies are crucial for designing next-generation derivatives with improved biological activity.

Key research avenues include:

Substitution on the Phenyl Ring: Investigating the impact of various substituents (both electron-donating and electron-withdrawing) on the 4-bromophenyl ring to modulate the compound's electronic properties and binding affinity to biological targets. nih.gov

Modification of the Amino Group: The terminal amino group is a prime site for derivatization. Condensation with aldehydes and ketones to form Schiff bases or acylation to produce amides can lead to a diverse library of compounds with potentially new biological activities.

Bioisosteric Replacement: Replacing the bromine atom or the urea linker with other functional groups (bioisosteres) could improve pharmacokinetic properties, enhance target binding, and reduce potential toxicity.

Deeper Elucidation of Molecular Mechanisms of Action

While derivatives of phenyl ureas are known to target various biological molecules, the specific mechanisms of action for this compound itself are not well-defined. A critical research gap is the identification and characterization of its molecular targets. For example, a derivative, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, has been identified as a potent and irreversible inhibitor of myeloperoxidase (MPO), an enzyme linked to inflammation and cardiovascular disease. nih.gov

Future studies should aim to:

Target Identification: Employ techniques such as affinity chromatography, proteomics, and chemical biology approaches to identify the specific proteins or enzymes that interact with the parent compound and its derivatives.

Enzyme Inhibition Assays: Screen the compound against panels of relevant enzymes, such as kinases and peroxidases, which are common targets for urea-based drugs. asianpubs.orgnih.gov

Structural Biology: Use X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, providing insights into the precise binding interactions that can guide the design of more potent inhibitors.

Development of Targeted Therapies

The urea scaffold is integral to many targeted therapies, including inhibitors of prostate-specific membrane antigen (PSMA) for cancer treatment. nih.govacs.org Leveraging the this compound structure for targeted drug delivery is a promising future direction.

Research should focus on:

Conjugation to Targeting Moieties: Attaching the urea compound to molecules that specifically recognize cancer cells (e.g., antibodies or small-molecule ligands) could create highly targeted therapeutic agents. The development of urea-based inhibitors for PSMA serves as a successful precedent. nih.govacs.org

Enzyme-Specific Inhibitors: Based on the finding that a derivative inhibits MPO, further work could focus on developing highly selective inhibitors based on the this compound scaffold for diseases driven by MPO activity. nih.gov

Boron Neutron Capture Therapy (BNCT): Urea-based inhibitors are being explored as delivery agents for boron-10 to tumors for BNCT. acs.org Synthesizing derivatives of this compound that incorporate carborane cages could lead to novel agents for this targeted cancer therapy. acs.org

Application in Specific Disease Areas

The potential therapeutic applications of this compound and its derivatives remain largely unexplored. Research is needed to evaluate their efficacy in various disease models.

Potential disease areas for investigation include:

Inflammatory Diseases: Given the link between the derivative 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea and MPO inhibition, this class of compounds could be valuable for treating inflammatory conditions where MPO-induced oxidative stress is a key factor. nih.gov

Cardiovascular Disease: MPO is implicated in the pathology of cardiovascular diseases, making MPO inhibitors a potential therapeutic strategy. nih.gov

Cancer: Many urea derivatives, such as sorafenib (B1663141), are used as anti-cancer agents. asianpubs.org Screening this compound derivatives for antiproliferative activity against various cancer cell lines is a logical next step.

Investigation of Synergistic Effects with Other Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology. Investigating whether this compound or its derivatives can act synergistically with existing drugs could open up new treatment paradigms. This area represents a significant research gap, as there is little to no published data on the synergistic effects of this specific compound.

Future research should explore combinations with:

Standard-of-Care Chemotherapies: Assessing whether these compounds can enhance the efficacy of established anti-cancer drugs or overcome mechanisms of drug resistance.

Anti-inflammatory Agents: In the context of inflammatory diseases, combining a novel MPO inhibitor with other anti-inflammatory drugs could provide a more potent and comprehensive therapeutic effect.

Targeted Therapies: Evaluating combinations with other targeted agents to inhibit multiple pathological pathways simultaneously.

The following table summarizes the key future research directions for this compound.

| Research Area | Specific Focus/Objective | Rationale/Example from Literature |

| Novel Synthetic Routes | Develop green and efficient one-pot or flow chemistry syntheses. | Avoid hazardous reagents like phosgene and improve scalability. nih.gov |

| Advanced Derivatives | Conduct SAR studies by modifying the phenyl ring and amino group. | Minor structural modifications can lead to substantial changes in biological activity. |

| Molecular Mechanisms | Identify and characterize the specific biological targets of the compound. | A derivative is a known irreversible inhibitor of myeloperoxidase (MPO). nih.gov |

| Targeted Therapies | Develop enzyme-specific inhibitors or conjugate the compound to targeting moieties. | Urea-based scaffolds are used to target prostate-specific membrane antigen (PSMA). nih.govacs.org |

| Specific Disease Areas | Screen for efficacy in models of inflammation, cardiovascular disease, and cancer. | MPO inhibition is relevant to inflammation and cardiovascular disease. nih.gov |

| Synergistic Effects | Investigate combination therapies with existing anti-cancer or anti-inflammatory drugs. | Combination therapy is a common strategy to enhance efficacy and reduce resistance. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Amino-1-(4-bromophenyl)urea?

Answer:

The synthesis of urea derivatives like this compound typically involves coupling reactions between aryl amines and isocyanates or carbamoylating agents. A scalable approach involves:

- Reaction Setup : Reacting 4-bromoaniline with a carbamoyl chloride derivative (e.g., methyl carbamoyl chloride) in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts.

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure urea derivative.

- Validation : Confirm product identity using H NMR (aromatic protons at δ 7.2–7.6 ppm, urea NH signals at δ 5.8–6.2 ppm) and IR spectroscopy (N–H stretch at ~3300 cm, urea C=O at ~1650 cm) .

Basic: How can the structural and electronic properties of this compound be characterized?

Answer:

- X-ray Crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction (e.g., Agilent SuperNova diffractometer with Cu-Kα radiation). Refinement using SHELXL-97 (via SHELX suite) resolves bond lengths, angles, and hydrogen-bonding networks .

- Spectroscopy :

- C NMR : Identify carbonyl (C=O at ~155 ppm) and aromatic carbons (C–Br at ~120 ppm).

- UV-Vis : Assess conjugation effects via λ in DMSO (typically 250–300 nm for aryl ureas) .

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to correlate experimental and theoretical electronic properties .

Advanced: What crystallographic challenges arise during refinement of urea derivatives like this compound?

Answer:

- Hydrogen Bonding : Urea NH groups often form intermolecular N–H⋯O/N hydrogen bonds, creating complex supramolecular networks. Use SHELXL-97 with restraints for NH positions and anisotropic displacement parameters .

- Disorder : Aromatic rings or substituents (e.g., bromine) may exhibit positional disorder. Apply PART instructions and refine occupancy factors iteratively .

- Flack Parameter : For chiral analogs, refine the Flack parameter using Friedel pairs to confirm absolute configuration, though low coverage (<30%) may limit reliability .

Advanced: How can researchers assess the biological activity of this compound derivatives?

Answer:

- Anti-inflammatory Screening : Use the carrageenan-induced rat paw edema model. Administer compounds orally (10–50 mg/kg) and measure edema reduction at 3–6 hours post-injection. Compare to indomethacin as a positive control .

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion. Minimum inhibitory concentration (MIC) values <50 µg/mL indicate potency .

- Molecular Docking : Target p38 MAP kinase (PDB: 1OUK) using AutoDock Vina. Urea NH groups often interact with DFG motif residues (Asp168, Phe169), mimicking Type II inhibitors .

Advanced: How do reaction conditions impact the yield of this compound derivatives?

Answer:

- Microwave vs. Conventional Heating : Microwave irradiation (e.g., 100°C, 300 W, 30 min) enhances yields (75–85%) by accelerating cyclocondensation vs. conventional reflux (6 h, 60–70% yield) .

- Solvent Effects : Ethanol favors urea formation via polar aprotic stabilization, while DMF may induce side reactions (e.g., hydrolysis of carbamates) .

- Catalyst Optimization : Ammonium acetate (5–10 mol%) improves cyclization efficiency in multi-component reactions .

Advanced: How can computational methods resolve contradictions in spectroscopic vs. crystallographic data?

Answer:

- DFT-NMR Correlation : Calculate H/C chemical shifts (GIAO method) and compare to experimental data. Deviations >0.5 ppm suggest conformational flexibility or crystal packing effects .

- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., Br⋯H contacts) via CrystalExplorer. Discrepancies between solution-state NMR and solid-state structures often arise from packing forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.